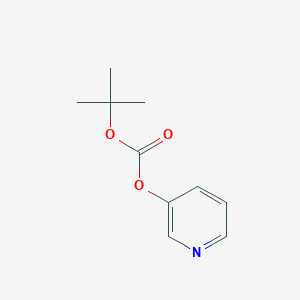

Tert-butyl pyridin-3-yl carbonate

Description

This compound belongs to the class of pyridine derivatives with a tert-butyl carbonate group at the 3-position of the pyridine ring. Such derivatives are typically used as intermediates in organic synthesis, particularly in pharmaceutical and agrochemical research, where protective groups (e.g., tert-butyloxycarbonyl) are critical for stabilizing reactive sites during multi-step reactions.

However, analogous compounds with modifications at the pyridine ring (e.g., halogenation, alkynylation, or substitution with carbamate groups) are well-documented, indicating a versatile scaffold for functionalization.

Properties

IUPAC Name |

tert-butyl pyridin-3-yl carbonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-10(2,3)14-9(12)13-8-5-4-6-11-7-8/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COLRXZGZEFRDFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)OC1=CN=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20611718 | |

| Record name | tert-Butyl pyridin-3-yl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20611718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145530-96-7 | |

| Record name | tert-Butyl pyridin-3-yl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20611718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Organic Synthesis

Tert-butyl pyridin-3-yl carbonate serves as a building block in organic synthesis. It is used to create more complex molecules through various chemical reactions, including:

- Substitution Reactions: The carbonate group can be replaced by nucleophiles, facilitating the formation of new compounds.

- Coupling Reactions: It can participate in cross-coupling reactions to form carbon-carbon bonds.

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic applications:

- Anticancer Activity: Similar pyridine derivatives have shown promising anticancer properties by inducing apoptosis in cancer cells. The presence of the tert-butyl group may enhance lipophilicity and cellular uptake, improving efficacy against tumors.

| Study | Findings |

|---|---|

| Molecules | Pyridine derivatives exhibited significant cytotoxic effects on breast cancer cell lines. |

| Structure-Activity Relationship (SAR) Analysis | Introduction of electron-withdrawing groups like tert-butyl enhances anticancer activity. |

Biological Research

In biological studies, this compound is investigated for:

- Enzyme Inhibition: It may act as an inhibitor for various enzymes, influencing metabolic pathways.

- Receptor Binding Studies: The compound is explored as a ligand in receptor binding assays to understand interaction mechanisms.

Case Studies

Case Study 1: Anticancer Properties

A study published in Cancer Research demonstrated that pyridine derivatives with halogen substitutions significantly inhibited cancer cell proliferation. The mechanism involved the inhibition of specific kinases essential for cell growth.

Case Study 2: Enzyme Interaction

Research highlighted the interaction of this compound with cytochrome P450 enzymes, revealing its potential as a tool for studying drug metabolism.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares tert-butyl pyridin-3-yl carbonate (inferred structure) with structurally related pyridine derivatives from the evidence. Key differences lie in substituent groups, molecular weights, and applications.

Key Findings:

Functional Group Diversity: Halogenation: Compounds like tert-butyl 2,5-diiodopyridin-3-yl carbonate (323.52 g/mol) incorporate iodine atoms, enhancing molecular weight and reactivity for cross-coupling reactions. In contrast, the unchlorinated/inferred parent compound (M.W. ~195.2) would exhibit lower steric hindrance and higher solubility. Carbamate vs. Carbonate: Carbamate derivatives (e.g., tert-butyl (5-methoxypyridin-3-yl)methylcarbamate) provide amine protection, whereas carbonate groups offer orthogonal protection for alcohols or phenols.

Synthetic Utility :

- tert-butyl 2-(3-hydroxyprop-1-ynyl)pyridin-3-yl carbonate (M.W. 249.26) demonstrates the incorporation of alkynyl groups, enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation.

- Chlorinated derivatives (e.g., tert-butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate ) are pivotal in introducing halogen atoms for further functionalization.

Economic and Safety Considerations: Pricing varies significantly; carbamate derivatives command higher prices (e.g., $400/g for tert-butyl (5-methoxypyridin-3-yl)methylcarbamate), likely due to complex synthesis.

Q & A

Q. What are the common synthetic routes for Tert-butyl pyridin-3-yl carbonate, and how can reaction conditions be optimized?

The synthesis of pyridine-containing biaryls like this compound often faces challenges due to steric hindrance and electronic effects. Traditional methods include:

- Suzuki–Miyaura coupling : Modifications such as using palladium catalysts with bulky ligands (e.g., SPhos or XPhos) improve yields for 2-pyridyl nucleophiles .

- C–H activation : Transition-metal catalysts (e.g., Pd or Ru) enable direct coupling without pre-functionalization, reducing steps . Optimization strategies include adjusting solvent polarity (e.g., DMF vs. THF), temperature control (0–20°C for sensitive intermediates), and using additives like DMAP or triethylamine to stabilize reactive intermediates .

Q. How can researchers characterize the molecular structure of this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify functional groups (e.g., tert-butyl at ~1.3 ppm) and pyridine ring protons.

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ peaks) .

- X-ray Crystallography : For unambiguous structural confirmation, databases like PubChem provide reference data .

Q. What analytical techniques are recommended for purity assessment?

- HPLC : Retention time analysis (e.g., 1.23 minutes under specific conditions) ensures chromatographic purity .

- LCMS : Combines separation with mass confirmation, critical for detecting trace byproducts .

- Elemental Analysis : Validates elemental composition (C, H, N) for synthesized batches .

Q. What are the best practices for ensuring stability during storage?

- Store under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the carbonate group.

- Monitor via periodic NMR or HPLC to detect degradation (e.g., tert-butyl alcohol formation) .

Advanced Research Questions

Q. What strategies overcome challenges in coupling reactions involving pyridin-3-yl groups?

- Catalyst Screening : Palladium with electron-rich ligands (e.g., BrettPhos) enhances oxidative addition with electron-deficient pyridines .

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize charged intermediates in C–H activation .

- Protecting Groups : Temporary protection of the pyridine nitrogen (e.g., as a boronate ester) prevents undesired coordination .

Q. How does the tert-butyl carbonate group influence reactivity in medicinal chemistry?

- Protecting Group : Masks hydroxyl or amine functionalities during multi-step syntheses, enabling selective deprotection under mild acidic conditions .

- Prodrug Design : Enhances lipophilicity for improved cellular uptake, with enzymatic cleavage releasing active drugs in vivo .

Q. How can computational modeling predict reactivity or binding interactions?

Q. What role does this compound play in synthesizing fluorinated pharmaceuticals?

The pyridin-3-yl scaffold serves as a core for fluorinated analogs. For example:

- Fluorine introduction at specific positions (e.g., 5-fluoro derivatives) modulates bioavailability and metabolic stability .

- The tert-butyl carbonate group allows late-stage functionalization via cross-coupling or click chemistry .

Data Contradictions and Resolution

- Low Yields in Coupling Reactions : Discrepancies in reported yields may arise from subtle differences in catalyst loading or substrate purity. Reproducibility requires strict control of anhydrous conditions and inert atmospheres .

- Stability vs. Reactivity : While the tert-butyl group enhances steric protection, it may reduce solubility in aqueous systems. Balancing these properties requires empirical optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.